molecular formula C20H27N7O6 B141280 Cyclo-rgdphg CAS No. 141261-62-3

Cyclo-rgdphg

Cat. No.: B141280
CAS No.: 141261-62-3
M. Wt: 461.5 g/mol
InChI Key: XVEZVWHFWXVGBZ-WVRFHGKMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo-RGDfHG is a cyclic pentapeptide belonging to the RGD (Arg-Gly-Asp) peptide family, which is characterized by its ability to bind integrin receptors—key mediators of cell adhesion, angiogenesis, and tumor metastasis. Cyclic RGD peptides, such as c(RGDfC) (cyclo(Arg-Gly-Asp-DPhe-Cys)) and Cyclo(-RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)), are well-studied for their roles in targeting αvβ3 and αvβ5 integrins, making them promising candidates for therapeutic and diagnostic applications in oncology and inflammation .

Properties

CAS No.

141261-62-3

Molecular Formula

C20H27N7O6

Molecular Weight

461.5 g/mol

IUPAC Name

(3S)-3-[[2-[[(E,2S)-2-amino-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(1S)-2-oxo-1-phenylethyl]amino]butanoic acid

InChI

InChI=1S/C20H27N7O6/c21-13(7-4-8-24-20(22)23)18(32)25-10-16(29)26-14(9-17(30)31)19(33)27-15(11-28)12-5-2-1-3-6-12/h1-7,11,13-15H,8-10,21H2,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24)/b7-4+/t13-,14-,15+/m0/s1

InChI Key

XVEZVWHFWXVGBZ-WVRFHGKMSA-N

SMILES

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C=O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](/C=C/CN=C(N)N)N

Canonical SMILES

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N

sequence

XGDX

Synonyms

cyclic arginyl-glycyl-aspartyl-phenylglycyl
cyclo-Arg-Gly-Asp-PhGly
cyclo-RGDPhg

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Cyclization Strategy : c(RGDfC) uses cysteine for disulfide bonding, whereas Cyclo(-RGDfK) employs lysine for amide bond formation. These differences impact stability and solubility .
  • Solubility: Cyclo(-RGDfK) exhibits enhanced solubility due to its trifluoroacetate salt formulation, whereas c(RGDfC) may require co-solvents or nanoparticle encapsulation for optimal delivery .
  • Molecular Weight : Larger peptides like Cyclo(-RGDfK) (~831 Da) may have reduced tissue penetration compared to lighter analogs like c(RGDfC) (~579 Da) .

Future Research :

  • Develop hybrid peptides combining Cyclo-RGDfHG’s histidine motif with stability-enhancing D-amino acids.
  • Explore dual-targeting systems (e.g., RGD peptides conjugated to chemotherapeutics) for synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.